molecular formula C9H10N2O B599328 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 171780-79-3

5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B599328
CAS No.: 171780-79-3
M. Wt: 162.192
InChI Key: OWJNMCVCQVZJEG-UHFFFAOYSA-N
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Description

5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action:

The primary targets of 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine are the FGFR isoforms (FGFR1–4). These receptors play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, making FGFRs attractive targets for cancer therapy.

Mode of Action:

Upon binding to fibroblast growth factors (FGFs), FGFR undergoes dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt. By inhibiting FGFRs, this compound disrupts these signaling cascades, affecting cell growth, survival, and migration .

Biochemical Pathways:

The affected pathways include those regulating cell proliferation, angiogenesis, and tissue development. By inhibiting FGFRs, this compound interferes with downstream events that contribute to cancer progression .

Result of Action:

At the molecular level, inhibition of FGFRs by this compound disrupts key signaling pathways, potentially leading to reduced tumor growth and metastasis. Cellular effects include altered proliferation, apoptosis induction, and inhibition of migration and invasion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with methylating agents under controlled conditions to introduce the methyl group at the 7-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Uniqueness

5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups at the 5 and 7 positions, respectively, influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-8(12-2)11-7-3-4-10-9(6)7/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJNMCVCQVZJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694566
Record name 5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171780-79-3
Record name 5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171780-79-3
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